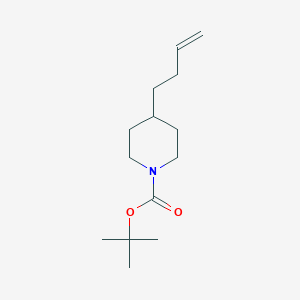

Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-but-3-enylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h5,12H,1,6-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMGCERFCRVRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and but-3-en-1-yl bromide. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Alkyl Chain Modifications

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate ():

- Structure : Features a saturated 4-methylpentyl chain instead of the butenyl group.

- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate in dioxane/water .

- Properties : The saturated alkyl chain increases hydrophobicity (logP ~4.2) compared to the unsaturated target compound (logP ~3.5), influencing membrane permeability.

- Synthesis: Involves lithiation and alkylation of tert-butyl piperidine-1-carboxylate using sec-butyllithium and 1-iodopropane . Properties: Reduced steric hindrance compared to the butenyl group, enabling faster reaction kinetics in nucleophilic substitutions.

Aromatic and Heterocyclic Substitutions

- tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate (): Structure: 3-Chlorobenzyl group replaces the butenyl chain. Molecular weight increases to 309.83 g/mol versus 253.36 g/mol for the target compound.

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate ():

Reactivity and Functionalization Potential

Biological Activity

Tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate is a compound gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is characterized by its piperidine structure, which is known for conferring various pharmacological properties. The compound has been studied for its potential antimicrobial and anticancer activities, as well as its role in modulating specific biological pathways.

The biological activity of this compound is believed to involve interactions with various molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could act on receptors that modulate cellular signaling, potentially influencing processes such as apoptosis and cell proliferation.

The exact molecular targets remain under investigation, but preliminary studies suggest a complex interaction with cellular mechanisms that warrant further exploration.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi. A summary of findings is presented in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer properties of the compound have also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways. Notable findings are summarized in Table 2.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated significant inhibition compared to control groups, suggesting potential as a therapeutic agent for bacterial infections.

Study 2: Cancer Cell Apoptosis

Another pivotal study focused on the compound's effect on cancer cell lines. The researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis in HeLa cells. This study highlights the compound's potential as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(but-3-en-1-yl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between piperidine derivatives and tert-butyl chloroformate. For example, a multi-step approach may include:

- Step 1 : Functionalization of the piperidine ring at the 4-position with a but-3-en-1-yl group via alkylation or Grignard reactions.

- Step 2 : Protection of the piperidine nitrogen using tert-butyl chloroformate in the presence of a base like triethylamine.

- Optimization : Reaction efficiency can be improved by controlling temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Monitoring progress via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are recommended for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, particularly the tert-butyl group (~1.2 ppm singlet) and olefinic protons (δ 5.0–5.8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for research-grade material).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Recrystallization : Purify using solvents like ethyl acetate/hexane .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the tert-butyl carbamate group or oxidize the alkene moiety .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during the coupling step of the synthesis?

- Methodological Answer : Low yields often arise from incomplete activation of intermediates. Solutions include:

- Catalyst Optimization : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Stoichiometry Adjustment : Ensure a 1.2:1 molar ratio of tert-butyl chloroformate to piperidine derivative to drive the reaction to completion .

Q. What strategies resolve contradictions in reported biological activity data for similar piperidine derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature) across independent labs.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkene length, tert-butyl group) to isolate contributing factors.

- Computational Modeling : Use molecular docking to predict binding interactions with targets like enzymes or receptors .

Q. How can the stereochemistry of This compound be confirmed?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELX programs for refinement and ORTEP-III for visualization .

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental spectra with simulated data for stereochemical assignment .

Q. What safety protocols are critical for handling degradation products of this compound under extreme conditions?

- Methodological Answer :

- Thermal Degradation : Use fume hoods and self-contained breathing apparatus (SCBA) to avoid inhalation of toxic fumes (e.g., CO or NO).

- Hydrolysis Products : Neutralize acidic/basic byproducts with appropriate buffers before disposal.

- Waste Management : Follow EPA guidelines for incineration or chemical treatment to minimize environmental impact .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., NADH depletion for dehydrogenase targets).

- Cell Viability Studies : Apply MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for GPCRs or ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.